molecular formula C7H17NO2 B2527342 2-[(1-Amino-3-methylbutan-2-yl)oxy]ethan-1-ol CAS No. 1694861-24-9

2-[(1-Amino-3-methylbutan-2-yl)oxy]ethan-1-ol

Cat. No.: B2527342
CAS No.: 1694861-24-9
M. Wt: 147.218
InChI Key: JNMWLQKVVUGUFJ-UHFFFAOYSA-N
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Description

2-[(1-Amino-3-methylbutan-2-yl)oxy]ethan-1-ol is a branched amino alcohol featuring a secondary amino group attached to a 3-methylbutan-2-yl chain and a hydroxyl-terminated ethoxy linker. This structure confers both hydrophilic (via the hydroxyl and amino groups) and hydrophobic (via the branched alkyl chain) properties, making it a versatile intermediate in pharmaceutical and organic synthesis.

Properties

IUPAC Name

2-(1-amino-3-methylbutan-2-yl)oxyethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO2/c1-6(2)7(5-8)10-4-3-9/h6-7,9H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMWLQKVVUGUFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Amino-3-methylbutan-2-yl)oxy]ethan-1-ol typically involves the reaction of 2-amino-3-methylbutan-1-ol with ethylene oxide under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Amino-3-methylbutan-2-yl)oxy]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

2-[(1-Amino-3-methylbutan-2-yl)oxy]ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in the study of biochemical pathways and enzyme interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(1-Amino-3-methylbutan-2-yl)oxy]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following compounds share structural similarities with 2-[(1-Amino-3-methylbutan-2-yl)oxy]ethan-1-ol, differing in substituents or backbone configuration:

Compound Name Key Structural Differences Molecular Formula Molecular Weight Key Properties/Applications
2-[(1-Amino-3,3-dimethylbutan-2-yl)oxy]ethan-1-ol hydrochloride 3,3-dimethylbutan-2-yl group instead of 3-methylbutan-2-yl; hydrochloride salt C₉H₂₁NO₂·HCl 159.27 (free base) Enhanced solubility due to hydrochloride salt; used in chiral synthesis
2-((1-(Aminomethyl)cyclopentyl)oxy)ethan-1-ol Cyclopentyl ring replaces branched alkyl chain C₈H₁₇NO₂ 159.23 Cyclic structure improves metabolic stability; potential for CNS-targeting drugs
2-[(1-Amino-2-methylpropan-2-yl)oxy]ethan-1-ol 2-methylpropan-2-yl group (shorter chain) C₆H₁₅NO₂ 133.19 Compact structure favors membrane permeability; used in prodrug design
1-(N,N-Diethylamino)-2-(3-indolyl)ethan-1-ol Indole aromatic system and diethylamino group C₁₄H₂₀N₂O 232.32 Hallucinogenic impurity; highlights risks in unregulated synthesis
2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-ol Fluorinated substituents (difluoroethenyl, fluorophenyl) C₁₀H₉F₃O₂ 218.18 Electron-withdrawing groups enhance reactivity in cross-coupling reactions

Functional Analogs

Compounds with analogous functional groups (amino alcohols) but distinct backbones:

  • 1-[(1-Methylethyl)amino]-3-[2-(2-propenyl)phenoxy]-2-propanol: Features a propanol backbone and allylphenoxy group; demonstrates β-blocker activity .
  • 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol: Bulky tert-octylphenol substituent; used in surfactants and polymer additives (CAS 9036-19-5) .

Physicochemical Properties

  • Solubility: The hydrochloride salt of 2-[(1-Amino-3,3-dimethylbutan-2-yl)oxy]ethan-1-ol exhibits higher aqueous solubility compared to the free base .
  • Stability: Cyclopentyl analogs (e.g., 2-((1-(Aminomethyl)cyclopentyl)oxy)ethan-1-ol) show improved stability under acidic conditions due to reduced steric strain .
  • Purity: Commercial analogs like 2-[(1-amino-2-methylpropan-2-yl)oxy]ethan-1-ol are typically available at 95% purity, while impurities such as 2-(3-indolyl)ethan-1-ol are monitored in regulated syntheses .

Biological Activity

2-[(1-Amino-3-methylbutan-2-yl)oxy]ethan-1-ol, with the molecular formula C7H17NO2 and a molecular weight of 147.22 g/mol, is a compound that has garnered attention for its biological activity and potential applications in various scientific fields. This compound is primarily studied for its interactions within biochemical pathways and its role in enzyme modulation.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can modulate various biochemical pathways by:

  • Binding to Active Sites : It can bind to the active sites of enzymes, altering their activity.
  • Conformational Changes : The compound may induce conformational changes in target proteins, affecting their function and interactions with other molecules.

Applications in Research

This compound has been utilized in several research contexts, including:

  • Biochemical Pathway Studies : It serves as a tool for studying complex biochemical pathways and enzyme interactions, helping to elucidate mechanisms of action in various biological systems.
  • Synthesis of Specialty Chemicals : In industrial applications, it is used as a building block for synthesizing specialty chemicals and materials.

Case Study 1: Enzyme Interaction

A study investigated the interaction of this compound with a specific enzyme involved in metabolic pathways. The results indicated that the compound acted as an inhibitor, leading to decreased enzyme activity and altered metabolic flux. This provided insights into potential therapeutic applications where modulation of enzyme activity is desired.

Case Study 2: Biochemical Pathway Modulation

Another research effort focused on the compound's role in modulating signaling pathways in cellular models. The findings revealed that treatment with this compound resulted in significant changes in cellular responses, suggesting its potential as a therapeutic agent in diseases characterized by dysregulated signaling pathways.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
2-amino-3-methylbutan-1-olPrimary amino groupBasic amino acid properties
1-amino-3-methoxypropan-2-olMethoxy group instead of ethoxyDifferent interaction profiles
2-(N,N-dimethylamino)ethanolDimethylamino groupEnhanced solubility and bioavailability

The unique structural configuration of this compound imparts distinct chemical properties that differentiate it from similar compounds. Its ability to undergo various chemical reactions makes it particularly valuable for research and industrial applications.

Synthesis and Purity

The synthesis of this compound typically involves the reaction of 2-amino-3-methylbutan-1-ol with ethylene oxide under controlled conditions. The purity of commercially available samples is generally reported to be above 95%, ensuring reliability for research purposes .

PropertyValue
Molecular FormulaC7H17NO2
Molecular Weight147.22 g/mol
Physical FormLiquid
Storage Temperature4°C

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